[2-(Methoxymethyl)oxan-2-yl]methanol
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Overview
Description
[2-(Methoxymethyl)oxan-2-yl]methanol is a versatile small molecule scaffold with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is also known by its IUPAC name, (2-(methoxymethyl)tetrahydro-2H-pyran-2-yl)methanol . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol typically involves the reaction of tetrahydropyran with formaldehyde and methanol under acidic conditions . The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Methoxymethyl)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)oxan-2-yl]methanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its methoxymethyl group can undergo metabolic transformations, resulting in the generation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
[2-(Methoxymethyl)tetrahydro-2H-pyran-2-yl]methanol: Similar structure but different functional groups.
[2-(Hydroxymethyl)oxan-2-yl]methanol: Similar backbone but with a hydroxyl group instead of a methoxymethyl group.
Uniqueness
[2-(Methoxymethyl)oxan-2-yl]methanol is unique due to its methoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(methoxymethyl)oxan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-7-8(6-9)4-2-3-5-11-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMQQNYPIIYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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